2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione features a 1,3-thiazole ring substituted with a 4-chlorophenyl group, connected via an ethyl chain to an isoindole-1,3-dione core. This structure combines electron-withdrawing (chlorophenyl, isoindole-dione) and heterocyclic (thiazole) motifs, which are common in bioactive molecules.
Properties
IUPAC Name |
2-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-13-7-5-12(6-8-13)17-21-14(11-25-17)9-10-22-18(23)15-3-1-2-4-16(15)19(22)24/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAEXJWYSZOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.
Attachment of the Thiazole Ring to the Isoindole-Dione: The thiazole derivative is then reacted with an appropriate isoindole-dione precursor, such as phthalimide, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: The compound is explored for use in the development of organic semiconductors and photoactive materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Isoindole-1,3-dione Derivatives
- Target Compound : The ethyl linker between the thiazole and isoindole-dione groups distinguishes it from shorter-chain analogs. The 4-chlorophenyl substitution on the thiazole enhances lipophilicity compared to simpler alkyl or methyl groups.
- Compound (C13H9ClN2O2S): Features a chloromethyl-thiazole group linked via a methyl bridge to isoindole-dione. The shorter chain reduces molecular weight (292.74 vs.
Chromone and Chromenone Derivatives
- 2H-Chromen-2-one Derivatives (): These compounds have a chromenone core instead of isoindole-dione, with substituents like chloro, methoxy, or nitro groups.
- 2-(2-Phenylethyl)chromones () : Natural products with phenylethyl chains and hydroxyl/methoxy substituents. Their isolation from plants contrasts with the synthetic origin of the target compound, suggesting differences in bioavailability and structural complexity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural formula.
Functional Implications
- Thiazole vs. Chromone Cores : Thiazoles are associated with antimicrobial and anticancer activities, while chromones often exhibit antioxidant properties. The target compound’s thiazole-isoindole-dione hybrid may synergize these effects.
Biological Activity
The compound 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione , also known as Azoramide, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17ClN2OS
- Molecular Weight : 308.8 g/mol
- IUPAC Name : N-(2-(2-(4-chlorophenyl)-1,3-thiazol-4-yl)ethyl)butanamide
The structure of Azoramide features a thiazole ring and an isoindole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Azoramide has shown promising anticancer properties in various studies. For instance, compounds similar to Azoramide have been evaluated for their cytotoxic effects against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azoramide | MCF-7 (breast cancer) | 6.2 |
| Doxorubicin | MCF-7 (breast cancer) | 1.2 |
In a study reported in the Egyptian Journal of Chemistry, derivatives of benzothiazole exhibited significant cytotoxicity against MCF-7 cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .
The mechanism through which Azoramide exerts its anticancer effects may involve the inhibition of specific metabolic pathways critical for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is involved in neurotransmitter regulation and may influence cancer cell signaling pathways .
Antimicrobial and Anti-inflammatory Properties
Research indicates that thiazole derivatives, including those related to Azoramide, possess antimicrobial and anti-inflammatory properties. These compounds have been studied for their efficacy against various bacterial strains and inflammatory conditions. The presence of the thiazole ring is often linked to enhanced antimicrobial activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to Azoramide:
- Cytotoxicity Study : A study demonstrated that a series of thiazole-based compounds showed variable cytotoxic effects against MCF-7 breast cancer cells, with some compounds having IC50 values comparable to established chemotherapeutics .
- Antiviral Activity : Another research highlighted that similar isoindole derivatives exhibited antiviral activities against specific viral strains, indicating a broader spectrum of biological activity beyond anticancer properties .
- Enzyme Inhibition : Compounds derived from thiazoles have been noted for their ability to inhibit metabolic enzymes that are crucial in various diseases, showcasing their potential as therapeutic agents .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where 4-chlorophenyl-substituted precursors react with thiourea derivatives under controlled conditions. Hydrogenation steps (e.g., using palladium catalysts) may follow to stabilize intermediates. Key parameters include:
- Temperature : Optimal ranges (e.g., 80–100°C for cyclization).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps .
Methodological optimization can leverage Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure, and what validation criteria are essential?
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous structural confirmation. Key validation metrics include:
- R factor : <0.05 indicates high accuracy (e.g., R = 0.053 in a related thiazole structure ).
- Data-to-parameter ratio : >15 ensures model reliability .
- Spectroscopy :
- NMR : H and C NMR verify substituent positioning and purity.
- IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the multi-step synthesis while minimizing resource expenditure?
DoE employs factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example:
- Central Composite Design (CCD) : Identifies non-linear relationships between parameters.
- Response Surface Methodology (RSM) : Maps yield/purity as functions of input variables.
A study on TiO₂ photoactivity demonstrated how DoE reduced experiments by 40% while maintaining robustness . Apply similar frameworks to prioritize critical steps (e.g., thiazole cyclization).
Q. What computational modeling approaches predict the compound's reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulates ligand-protein interactions, leveraging software like MOE or COMSOL .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity using descriptors like LogP (e.g., LogP = 3.2 for a related isoindole derivative ).
Q. What engineering considerations are critical for scaling up synthesis, particularly regarding reactor design?
- Reactor Configuration : Continuous-flow reactors improve mass/heat transfer for exothermic steps (e.g., thiazole formation).
- Separation Technologies : Membrane filtration or chromatography isolates intermediates efficiently .
- Process Control : Real-time monitoring via AI-driven tools (e.g., COMSOL Multiphysics) optimizes reaction trajectories .
Q. How can machine learning (ML) accelerate the discovery of novel derivatives with enhanced properties?
- Data-Driven QSAR Models : Train ML algorithms on structural-activity datasets to predict bioactivity.
- Automated High-Throughput Screening (HTS) : Integrate robotic platforms with ML for rapid derivative synthesis and testing.
A study on AI in chemical engineering highlighted "smart laboratories" where ML adjusts experimental parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
